Enhanced Kinase Binding Affinity via the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl substitution pattern is a key structural feature associated with high-affinity kinase binding. While specific binding data for the target compound is not published, direct data for a closely related derivative in the same isothiazolo[4,3-b]pyridine class show that a compound bearing a 3,4-dimethoxyphenyl residue at a position analogous to the target compound exhibits low nanomolar binding affinity for cyclin G-associated kinase (GAK), and critically, that a 3-N-morpholinyl-7-(3,4-dimethoxyphenyl) congener was completely devoid of GAK affinity [1] [2]. This demonstrates that the 3,4-dimethoxyphenyl group is necessary but not sufficient; its precise orientation and chemical context are critical for target engagement. In contrast, the unsubstituted analog 2-Amino-3-phenylpyridine has no reported kinase inhibition data and is primarily used as a general research chemical or control agent .
| Evidence Dimension | Kinase Binding Affinity (GAK) |
|---|---|
| Target Compound Data | Compound is a core scaffold for low nanomolar GAK inhibitors (precise data not available for the exact compound) |
| Comparator Or Baseline | Isothiazolo[4,3-b]pyridine derivative with a 3,4-dimethoxyphenyl residue at position 3: low nanomolar GAK binding affinity [1]; 3-N-morpholinyl-7-(3,4-dimethoxyphenyl)-isothiazolo[4,3-b]pyridine: completely devoid of GAK affinity [2]; 2-Amino-3-phenylpyridine: No reported kinase inhibition . |
| Quantified Difference | Potential for low nanomolar potency vs. no detectable activity, dependent on exact structure. The 3,4-dimethoxyphenyl group is a critical pharmacophore. |
| Conditions | Isothiazolo[4,3-b]pyridine kinase inhibitors in biochemical and antiviral assays [1] [2]; Commercial listing for 2-Amino-3-phenylpyridine . |
Why This Matters
Procuring this specific building block is essential for SAR studies aiming to recapitulate or optimize the low nanomolar GAK inhibition observed with this pharmacophore.
- [1] Wouters R, et al. Cyclin G-associated kinase (GAK) affinity and antiviral activity studies of a series of 3-C-substituted isothiazolo[4,3-b]pyridines. Eur J Med Chem. 2019;163:256-265. View Source
- [2] Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. PubMed. 2024. View Source
